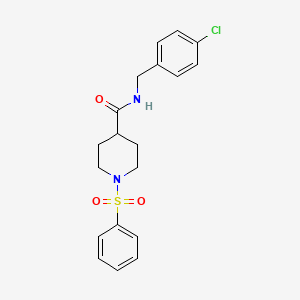
N-(4-chlorobenzyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(4-chlorobenzyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as CSP-1103, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CSP-1103 is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of CSP-1103 is not fully understood. However, it has been shown to interact with various receptors in the brain and body. CSP-1103 has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. CSP-1103 has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
CSP-1103 has been shown to have a wide range of biochemical and physiological effects. In animal models, CSP-1103 has been shown to improve memory and learning, reduce anxiety and depression, and reduce pain perception. CSP-1103 has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CSP-1103 is its high affinity for certain receptors, which makes it a useful tool in studying the physiological processes that involve these receptors. CSP-1103 is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of CSP-1103 is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CSP-1103. One direction is to further study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of CSP-1103 and its potential interactions with other receptors in the body.
Aplicaciones Científicas De Investigación
CSP-1103 has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, CSP-1103 has been shown to have a positive effect on memory and learning in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease. In cancer research, CSP-1103 has been shown to inhibit the growth of cancer cells and induce apoptosis. CSP-1103 has also been studied for its potential use in drug discovery as it has been shown to have a high affinity for certain receptors.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-8-6-15(7-9-17)14-21-19(23)16-10-12-22(13-11-16)26(24,25)18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIURBZCISFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)
![ethyl 2-{[(4-formyl-1-piperazinyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3448018.png)
![N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448026.png)
![N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448027.png)
![2'-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3448042.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3448050.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]isophthalic acid](/img/structure/B3448058.png)
![3,4-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3448066.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylacrylamide](/img/structure/B3448068.png)
![3-cyclopentyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3448071.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3448079.png)
![ethyl 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1-piperazinecarboxylate](/img/structure/B3448086.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3448090.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3448095.png)